2-(1,4-Diazepan-1-YL)acetonitrile
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Description
“2-(1,4-Diazepan-1-YL)acetonitrile” is a small molecule with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol1. It is also known as DZPAC2.
Synthesis Analysis
The synthesis of 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds, has been a subject of active research due to their medicinal importance3. However, specific synthesis methods for “2-(1,4-Diazepan-1-YL)acetonitrile” are not readily available in the literature.
Molecular Structure Analysis
The molecule contains a seven-membered diazepane ring attached to an acetonitrile group4. However, detailed structural information such as bond lengths and angles are not readily available in the literature.
Chemical Reactions Analysis
Specific chemical reactions involving “2-(1,4-Diazepan-1-YL)acetonitrile” are not readily available in the literature. However, 1,4-diazepines, in general, are known to be involved in a wide range of reactions due to their two nitrogen-containing seven-membered heterocyclic structure3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,4-Diazepan-1-YL)acetonitrile” are not readily available in the literature.Safety And Hazards
Future Directions
“2-(1,4-Diazepan-1-YL)acetonitrile” is gaining attention in scientific research2. However, specific future directions are not readily available in the literature.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAHCKBDRXYCCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-YL)acetonitrile |
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